
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its increased stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods often involve the use of boron reagents tailored for specific coupling conditions .
Análisis De Reacciones Químicas
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include N-bromosuccinimide (NBS) and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a pharmaceutical agent due to its stability and lipophilicity . In the industry, it is used in the development of agrochemicals and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Comparación Con Compuestos Similares
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be compared with other compounds that contain the trifluoromethoxy group. Similar compounds include trifluoromethyl ethers and other fluorinated bioactives .
Propiedades
Fórmula molecular |
C5H7F3N4O |
|---|---|
Peso molecular |
196.13 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11) |
Clave InChI |
ZVYATCPVQPRIFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CCOC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
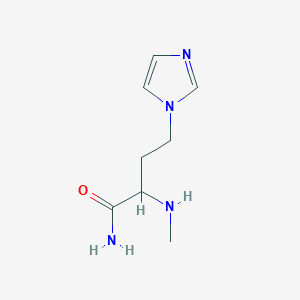
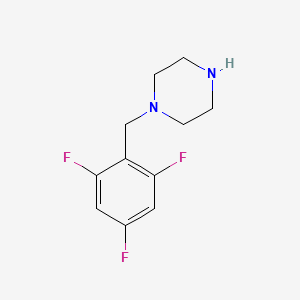
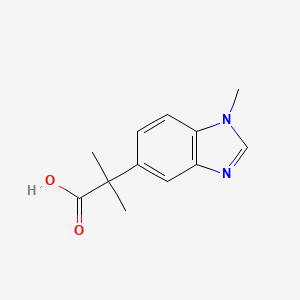
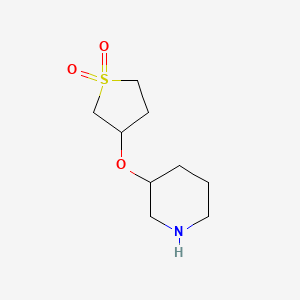
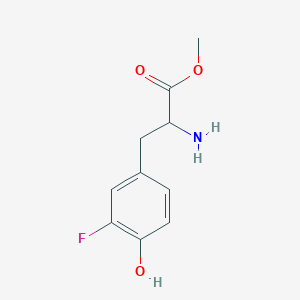
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
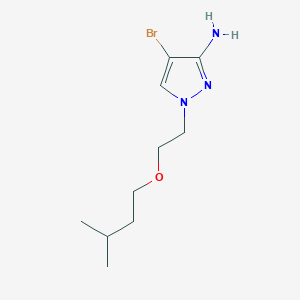
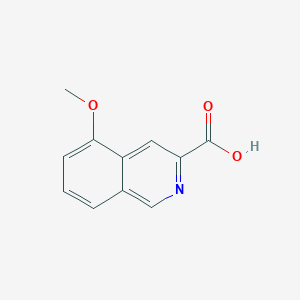
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
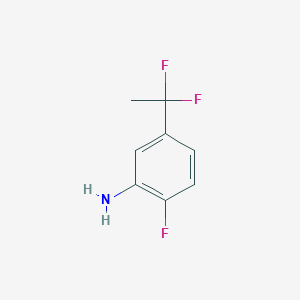
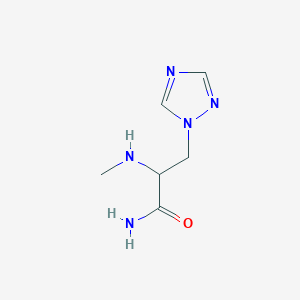
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
